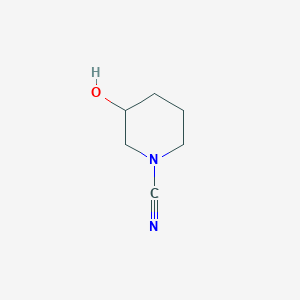
3-Hydroxypiperidine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxypiperidine-1-carbonitrile is a heterocyclic organic compound featuring a piperidine ring with a hydroxyl group at the third position and a nitrile group at the first position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypiperidine-1-carbonitrile can be achieved through multiple routesAnother approach is the cyclization of appropriate precursors under controlled conditions .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation and biocatalysis. For instance, the use of recombinant enzymes such as carbonyl reductase from Candida parapsilosis has shown high efficiency in producing chiral intermediates like this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypiperidine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Iodosylbenzene or other oxidizing agents.
Reduction: Catalysts like palladium or rhodium.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
3-Hydroxypiperidine-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Serves as a precursor for bioactive compounds.
Medicine: Integral in the development of drugs targeting specific enzymes or receptors.
Industry: Employed in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxypiperidine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
3-Hydroxypiperidine: Lacks the nitrile group, leading to different reactivity and applications.
4-Hydroxypiperidine-1-carbonitrile: Positional isomer with distinct chemical properties.
3-Hydroxy-4-methylpiperidine-1-carbonitrile: Additional methyl group alters its chemical behavior.
Uniqueness: 3-Hydroxypiperidine-1-carbonitrile is unique due to its specific functional groups, which confer distinct reactivity and biological activity, making it valuable in various fields of research and industry .
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3-hydroxypiperidine-1-carbonitrile |
InChI |
InChI=1S/C6H10N2O/c7-5-8-3-1-2-6(9)4-8/h6,9H,1-4H2 |
InChI Key |
ZNXAUHIENHJION-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















